Cas no 468-44-0 (Gibberellin A4)

Gibberellin A4 化学的及び物理的性質

名前と識別子

-

- Gibberellin A4

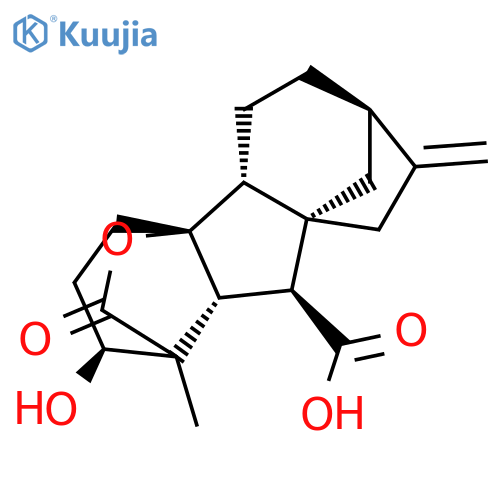

- (1alpha,2beta,4aalpha,4bbeta,10beta)-2,4a-Dihydroxy-1-methyl-8-methylene-gibbane-1,10-dicarboxylic acid 1,4a-lactone

- 4Aalpha,4bbeta-gibbane-1alpha,10beta-dicarboxylic acid,2beta,4A-dihydroxy-1-methyl-8-methylene-,1,4A-lactone

- Einecs 207-406-9

- GIBBERELLIC ACID A4

- GibberellinA4+7

- gibberellina4plantcellculture*tested

- Giclazide

-

- MDL: MFCD00133363

- インチ: InChI=1S/C19H24O5/c1-9-7-18-8-10(9)3-4-11(18)19-6-5-12(20)17(2,16(23)24-19)14(19)13(18)15(21)22/h10-14,20H,1,3-8H2,2H3,(H,21,22)/t10?,11-,12+,13-,14?,17-,18+,19-/m1/s1

- InChIKey: RSQSQJNRHICNNH-ZNCZPJGSSA-N

- ほほえんだ: C=C1C[C@]23CC1CC[C@H]2[C@]45CC[C@@H]([C@](C)(C4[C@@H]3C(=O)O)C(=O)O5)O

計算された属性

- せいみつぶんしりょう: 332.16200

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 24

- 回転可能化学結合数: 1

じっけんとくせい

- ゆうかいてん: 200-211°C

- ふってん: 574℃

- フラッシュポイント: >110°(230°F)

- ようかいど: Soluble in methanol or ethanol. Also soluble in aqueous sodium bicarbonate or sodium acetate

- PSA: 83.83000

- LogP: 2.13620

Gibberellin A4 セキュリティ情報

- シグナルワード:Warning

- 危害声明: H315; H319; H335

- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- WGKドイツ:3

- ちょぞうじょうけん:Store long-term at -20°C

Gibberellin A4 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R025025-25mg |

Gibberellin A4 |

468-44-0 | 90% | 25mg |

¥396 | 2024-05-23 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | G923296-100mg |

Gibberellin A4 |

468-44-0 | 90% | 100mg |

¥750.00 | 2022-01-13 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | G135838-25mg |

Gibberellin A4 |

468-44-0 | ≥90% | 25mg |

¥329.90 | 2023-09-02 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | G7276-5MG |

Gibberellin A4 |

468-44-0 | 90% | 5mg |

¥1880.72 | 2023-09-24 | |

| BioAustralis | BIA-G2450-0.50 mg |

Gibberellin A4 |

468-44-0 | >95%byHPLC | 0.50mg |

$581.00 | 2023-09-15 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-HM623-1mg |

Gibberellin A4 |

468-44-0 | ≥90% | 1mg |

¥293.0 | 2023-01-18 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | G923296-250mg |

Gibberellin A4 |

468-44-0 | 90% | 250mg |

¥1,200.00 | 2022-01-13 | |

| 1PlusChem | 1P003AK5-5g |

Gibberellin A4 |

468-44-0 | 95% | 5g |

$289.00 | 2025-02-19 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | G135838-1g |

Gibberellin A4 |

468-44-0 | ≥90% | 1g |

¥3399.90 | 2023-09-02 | |

| BAI LING WEI Technology Co., Ltd. | R67727815-1mg-1mg |

Gibberellin A4 |

468-44-0 | 1mg |

¥2800 | 2023-11-24 |

Gibberellin A4 関連文献

-

Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617

-

Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040

-

5. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785

-

Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494

-

8. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254

-

Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346

-

10. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599

Gibberellin A4に関する追加情報

Gibberellin A4: Chemical Profile and Recent Research Applications

Gibberellin A4, a naturally occurring phytohormone, is a critical compound in plant biology and has garnered significant attention in pharmaceutical research. With a CAS number 468-44-0, Gibberellin A4 is recognized for its role in stimulating plant growth and development. This compound belongs to the gibberellin family, which is known for its diverse biological activities. The chemical structure of Gibberellin A4 consists of a tetracyclic diterpenoid backbone, making it structurally distinct from other gibberellins. Its molecular formula is C19H28O4, and it is typically synthesized through microbial fermentation or chemical synthesis methods.

The significance of Gibberellin A4 extends beyond agriculture, where it is widely used as a plant growth regulator. Recent studies have highlighted its potential in pharmaceutical applications, particularly in the development of treatments for metabolic disorders and hormone-related diseases. The unique chemical properties of Gibberellin A4 make it an attractive candidate for drug discovery and development. Researchers have been exploring its mechanisms of action, particularly how it interacts with cellular receptors and signaling pathways.

One of the most compelling areas of research involving Gibberellin A4 is its role in modulating carbohydrate metabolism. Studies have shown that Gibberellin A4 can influence the expression of key enzymes involved in glycogen breakdown and glucose utilization. This has led to investigations into its potential as a therapeutic agent for conditions such as type 2 diabetes. The compound's ability to enhance insulin sensitivity and improve glucose homeostasis makes it a promising candidate for further clinical development.

In addition to its metabolic effects, Gibberellin A4 has been studied for its anti-inflammatory properties. Chronic inflammation is a hallmark of many diseases, including cardiovascular disorders and autoimmune conditions. Preclinical research indicates that Gibberellin A4 can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This suggests that it may have therapeutic benefits in reducing inflammation and related symptoms.

The synthesis and purification of Gibberellin A4 are critical steps in ensuring its efficacy in various applications. Advanced synthetic techniques have enabled the production of high-purity Gibberellin A4, which is essential for pharmaceutical use. Researchers have developed novel methods for its chemical synthesis, allowing for scalable production without compromising quality. These advancements have opened new avenues for incorporating Gibberellin A4 into drug formulations and therapeutic strategies.

Recent clinical trials have begun to explore the safety and efficacy of Gibberellin A4 in human subjects. These trials are focusing on its potential use in treating metabolic disorders, particularly those related to carbohydrate metabolism. Preliminary results are promising, showing that Gibberellin A4 can significantly improve glycemic control without adverse effects. However, further research is needed to fully understand its long-term safety profile and optimal dosing regimens.

The future prospects of Gibberellin A4 are vast, with ongoing research uncovering new potential applications. Scientists are investigating its role in plant stress responses, where it may help crops withstand environmental challenges such as drought and salinity. In the pharmaceutical realm, Gibberellin A4 is being explored for its potential in treating hormone imbalances and related disorders. The compound's multifaceted biological activities make it a versatile tool in both agricultural and medical research.

In conclusion, Gibberellin A4 (CAS no. 468-44-0) is a remarkable compound with significant implications in both plant biology and human health. Its unique chemical structure and diverse biological activities have made it a subject of intense research interest. From enhancing plant growth to potential therapeutic applications in human medicine, Gibberellin A4 continues to be at the forefront of scientific exploration. As research progresses, we can expect to see even more innovative uses for this fascinating compound.

468-44-0 (Gibberellin A4) 関連製品

- 150150-61-1(Naphtho[2,3-b]furan-2(3H)-one,decahydro-7-hydroxy-3,8a-dimethyl-5-methylene-,[3S-(3a,3ab,4ab,7b,8aa,9ab)]-)

- 2202-01-9(1H-Benz[e]indene-6-propanoic acid,dodecahydro-6,9a,9b-trimethyl-7-[(1S)- 1-methylethenyl]-3-(tetrahydro-2-methyl-5- oxo-2-furanyl)-,(3S,3aR,5aR,6S,7R,9aR,- 9bR)-)

- 2749-28-2(Spiro[2,5-methano-7H-oxireno[3,4]cyclopent[1,2-d]oxepin-7,2'-oxiran]-3(2H)-one,6-(acetyloxy)hexahydro-1b-hydroxy-6a-methyl-8-(1-methylethenyl)-,(1aS,1bR,2S,2'R,5R,6S,6aR,7aR,8R)-)

- 10376-50-8(3-O-Acetyl-betulinic acid)

- 2112-08-5(Gibberellin A9 Methyl Ester)

- 1261931-61-6(2-hydroxy-4-(4-methoxy-3-methylphenyl)benzoic Acid)

- 1246820-82-5(Tolfenamic Acid-d4)

- 898437-24-6(7-butyl-8-{4-(2-fluorophenyl)methylpiperazin-1-yl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione)

- 351-84-8(N-(4-fluorophenyl)ethanethioamide)

- 13089-18-4(Phenyl 2-acetamido-2-deoxy-a-D-galactopyranoside)